4-Iodo-3,5-bis(trifluoromethyl)benzonitrile
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Overview
Description
4-Iodo-3,5-bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H3F6IN It is characterized by the presence of iodine and trifluoromethyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,5-bis(trifluoromethyl)benzonitrile typically involves the iodination of 3,5-bis(trifluoromethyl)benzonitrile. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzonitrile with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,5-bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-3,5-bis(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3,5-bis(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
- 4-Iodo-3-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
Uniqueness
4-Iodo-3,5-bis(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of iodine and two trifluoromethyl groups on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications compared to its analogs .
Properties
Molecular Formula |
C9H2F6IN |
---|---|
Molecular Weight |
365.01 g/mol |
IUPAC Name |
4-iodo-3,5-bis(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2F6IN/c10-8(11,12)5-1-4(3-17)2-6(7(5)16)9(13,14)15/h1-2H |
InChI Key |
NLEUJWMHYLALBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)C(F)(F)F)C#N |
Origin of Product |
United States |
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